N-[4-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide
Description
N-[4-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide is an organic compound that belongs to the class of sulfonamides It contains a thiophene ring, an oxadiazole ring, and a sulfamoyl group, making it a complex and multifunctional molecule
Properties
IUPAC Name |
N-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c1-10(20)17-11-4-6-12(7-5-11)25(21,22)16-9-14-18-15(19-23-14)13-3-2-8-24-13/h2-8,16H,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFETVMUGJHHDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide typically involves multiple steps. One common method includes the acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction is carried out in the presence of triethylamine and tetrahydrofuran (THF) as the solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
N-[4-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-inflammatory, anti-psychotic, and anti-cancer agent.
Material Science: The compound can be used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It can be used as a molecular probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[4-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(5-Methylisoxazol-3-yl)sulphamoyl]phenyl]acetamide
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N-[4-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a sulfamoyl group. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
